molecular formula C9H12ClNO2 B182104 2-Amino-3-phenylpropanoic acid hydrochloride CAS No. 182287-50-9

2-Amino-3-phenylpropanoic acid hydrochloride

Cat. No. B182104
M. Wt: 201.65 g/mol
InChI Key: ZAIZDXVMSSDZFA-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropanoic acid hydrochloride, also known as Phenylalanine, is an essential aromatic amino acid . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used as a nutraceutical and has been shown to inhibit phosphatase activity .


Synthesis Analysis

Phenylalanine can be synthesized by several methods, including the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-phenylpropanoic acid hydrochloride is represented by the chemical formula C9H11NO2 . The systematic name is 2-Amino-3-phenyl-propanoic acid .


Chemical Reactions Analysis

Phenylalanine is involved in various chemical reactions. For instance, it is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .


Physical And Chemical Properties Analysis

Phenylalanine has a molar mass of 165.19 g·mol −1 . Its physical properties include a solid density of 1.29 g.cm −3 and a melting point of 283 °C .

Scientific Research Applications

Application 1: Preparation of Optically Active Compounds

  • Summary of Application : “2-Amino-3-phenylpropanoic acid hydrochloride” is used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid . This compound exists as four stereoisomers and is a physiologically important α-amino acid .
  • Methods of Application/Experimental Procedures : The racemic structure of (2RS,3SR)-1 hydrochloride [(2RS,3SR)-1·HCl] was examined based on the melting point, solubility, and infrared spectrum . Optical resolutions by replacing and preferential crystallization were used . In optical resolution by replacing crystallization, L-phenylalanine methyl ester hydrochloride (L-2) was used as the optically active co-solute .
  • . In addition, optical resolution by preferential crystallization was successfully achieved to give successively (2R,3S)- and (2S,3R)-1·HCl with optical purities of 90—92% .

Application 2: Nutraceutical Use

  • Summary of Application : “2-Amino-3-phenylpropanoic acid hydrochloride” is a nutraceutical that is used as a painkiller .

Safety And Hazards

Phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZDXVMSSDZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514738
Record name Phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropanoic acid hydrochloride

CAS RN

27172-85-6, 182287-50-9
Record name Phenylalanine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27172-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-DL-alanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-DL-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Albanese, D Landini, M Penso - The Journal of Organic …, 1992 - ACS Publications
NH2CH2 (CH2) 2CH2COOH 100 ““3 (10 mmol), TEBA (1 mmol), 2 (40 mmol), K2C03 (40 mmol) in CH3CN (20 mL), at rt. 56 5, 8, 9 (5 mmol) in MeOH (2.5 mL) and20% aqueous KOH (…
Number of citations: 25 pubs.acs.org
MJ Kim, YK Choi - The Journal of Organic Chemistry, 1992 - ACS Publications
The synthesis of 4 started from 3-chloro-l, 2-propanediol (la), which was first converted by treatment with trityl chloride, Et3N, and DMAP5 to monoprotected diol 2a (Scheme I). The …
Number of citations: 87 pubs.acs.org

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